(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
Description
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a structurally complex benzothiazole derivative characterized by a benzo[d]thiazol-2(3H)-ylidene core. Key features include:
- 5,6-Dimethoxy substituents on the benzothiazole ring, which enhance electron-donating effects and influence solubility.
- A (Z)-configured benzamide moiety with a methylthio group at position 2, which may modulate electronic properties and steric bulk.
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-24-10-9-22-14-11-15(25-2)16(26-3)12-18(14)28-20(22)21-19(23)13-7-5-6-8-17(13)27-4/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSGAKOCFANKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3SC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structural features, including a benzo[d]thiazole core and various substituents, contribute to its potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . Its structure includes:
- Benzo[d]thiazole core: A heterocyclic ring that enhances biological activity.
- Methoxy groups: Contribute to solubility and reactivity.
- Methylthio group: May influence the compound's interaction with biological targets.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:
- Inhibiting Enzymatic Activity: Similar compounds have been shown to inhibit enzymes like tyrosinase, which is involved in melanin production.
- Modulating Cell Signaling Pathways: The compound may influence pathways related to apoptosis and cellular proliferation.
Case Studies and Research Findings
-
Anti-Melanogenic Activity:
A study investigated the inhibitory effects of various benzothiazole derivatives on tyrosinase activity. The results indicated that certain derivatives exhibited significant competitive inhibition, suggesting potential use in skin whitening products . -
Antimicrobial Properties:
Research on thiazole derivatives has shown a broad spectrum of antibacterial and antifungal activities. For instance, compounds similar to this compound demonstrated effective inhibition against various pathogens . -
Cytotoxicity Studies:
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Key Differences :
- The methylthio group in the target may provide stronger electron-withdrawing effects compared to the methyl group in , altering reactivity in cross-coupling reactions.
1,4-Benzodioxine-Based Thiadiazole Derivatives ()
Key Differences :
- The target’s Z-configuration introduces stereochemical specificity absent in the planar thiadiazole derivatives.
Benzothiazine and Sulfonamide Derivatives ()
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
